molecular formula C20H25ClN4O5 B13606828 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride

7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride

Cat. No.: B13606828
M. Wt: 436.9 g/mol
InChI Key: KFAZENNMIMKIQO-UHFFFAOYSA-N
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Description

7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride is a synthetic compound known for its role in targeted protein degradation. It is often used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with an appropriate isoindoline derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The final product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindoline compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing PROTACs. These molecules are designed to target and degrade specific proteins, making them valuable tools for studying protein function and regulation .

Biology

In biological research, PROTACs synthesized using this compound are used to investigate cellular processes by selectively degrading proteins involved in those processes. This helps in understanding the roles of specific proteins in cell signaling, growth, and apoptosis .

Medicine

Medically, PROTACs have potential therapeutic applications. They can be designed to degrade disease-causing proteins, offering a novel approach to treating conditions like cancer, neurodegenerative diseases, and infectious diseases .

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its role in targeted protein degradation makes it a valuable tool for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride offers unique advantages in PROTAC synthesis. Its structure provides an optimal balance between binding affinity and specificity, making it highly effective in targeted protein degradation .

Properties

Molecular Formula

C20H25ClN4O5

Molecular Weight

436.9 g/mol

IUPAC Name

7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide;hydrochloride

InChI

InChI=1S/C20H24N4O5.ClH/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27;/h5-7,14H,1-4,8-11,21H2,(H,22,25)(H,23,26,27);1H

InChI Key

KFAZENNMIMKIQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCN.Cl

Origin of Product

United States

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